Ethyl(mesityl)sulfane
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Overview
Description
Ethyl(mesityl)sulfane: is an organic compound characterized by the presence of an ethyl group attached to a 2,4,6-trimethylphenyl sulfide moiety. This compound is part of the aromatic sulfides family, which are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4,6-trimethylphenyl sulfide typically involves the nucleophilic substitution of an ethyl halide with a 2,4,6-trimethylphenyl thiolate. The reaction is usually carried out in the presence of a base such as sodium or potassium hydroxide in an alcohol or aqueous-alcohol solution . The general reaction scheme is as follows:
2,4,6-Trimethylphenyl thiolate+Ethyl halide→Ethyl 2,4,6-trimethylphenyl sulfide+Halide ion
Industrial Production Methods: Industrial production of ethyl 2,4,6-trimethylphenyl sulfide may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl(mesityl)sulfane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the sulfide form.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium or potassium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
Ethyl(mesityl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2,4,6-trimethylphenyl sulfide involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation reactions, it can donate electrons to an oxidizing agent, resulting in the formation of sulfoxides and sulfones .
Comparison with Similar Compounds
- tert-Butyl(2,4,6-trimethylphenyl)sulfide
- Bis(diethyl sulfide)bis(2,4,6-trimethylphenyl)iridium(II)
Comparison: Ethyl(mesityl)sulfane is unique due to its specific ethyl group attached to the 2,4,6-trimethylphenyl sulfide moiety. This structural feature imparts distinct chemical and physical properties compared to similar compounds like tert-butyl(2,4,6-trimethylphenyl)sulfide, which has a tert-butyl group instead of an ethyl group .
Properties
IUPAC Name |
2-ethylsulfanyl-1,3,5-trimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-5-12-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZYDQNIFBKOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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